molecular formula C14H13N3O2 B2758939 N-(2-methoxypyrimidin-5-yl)cinnamamide CAS No. 1396892-39-9

N-(2-methoxypyrimidin-5-yl)cinnamamide

Cat. No. B2758939
CAS RN: 1396892-39-9
M. Wt: 255.277
InChI Key: ZHHYPZPWLGVOLC-BQYQJAHWSA-N
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Description

N-(2-methoxypyrimidin-5-yl)cinnamamide, also known as Mocetinostat, is a potent inhibitor of histone deacetylases (HDACs) that has gained significant attention in the field of cancer research. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, thereby promoting chromatin condensation and gene silencing. Mocetinostat has been shown to selectively inhibit class I and IV HDACs, resulting in increased acetylation of histones, transcriptional activation of tumor suppressor genes, and induction of apoptosis in cancer cells.

Scientific Research Applications

Pharmacological Characterization

N-(2-methoxypyrimidin-5-yl)cinnamamide derivatives have been explored for their pharmacological properties, including acting as potent selective endothelin ET(A) receptor antagonists. Such compounds demonstrate significant inhibition of endothelin-1 binding and endothelin-1-induced vasoconstriction, showcasing their potential in treating cardiovascular diseases and managing endothelin-related pathologies (Yuyama et al., 2003).

Antiviral and Antiretroviral Activities

Studies on 5-substituted-2,4-diaminopyrimidine derivatives have identified marked inhibition against retrovirus replication in cell culture, indicating a promising avenue for antiviral and particularly antiretroviral therapy. These findings underscore the therapeutic potential of methoxypyrimidin derivatives in combating viral infections, including HIV (Hocková et al., 2003).

Agrochemical Applications

Research into novel strobilurin acaricides has led to the development of compounds with significant acaricidal activity, highlighting the role of methoxypyrimidin derivatives in agricultural pest management. These compounds offer an effective control of arachnid pests, contributing to enhanced crop protection strategies (Chai et al., 2011).

Cardioprotective Effects

Investigations into 2-methoxycinnamaldehyde, a compound closely related to N-(2-methoxypyrimidin-5-yl)cinnamamide, have demonstrated its efficacy in reducing rat myocardial ischemia and reperfusion injury. These effects are attributed to the induction of heme oxygenase (HO)-1, showcasing the compound's antioxidant and anti-inflammatory actions beneficial in treating heart diseases (J. Hwa et al., 2012).

Insulin-Releasing Properties

Cinnamic acid derivatives, including those with methoxypyrimidin moieties, have been evaluated for their ability to stimulate insulin secretion from pancreatic beta-cells. This research points to potential applications in managing diabetes mellitus by regulating blood glucose levels through enhanced insulin release (Adisakwattana et al., 2008).

Anti-Ischemic Activity

Cinnamide derivatives have been synthesized and characterized for their anti-ischemic activity, demonstrating significant protective effects on cerebral infarction. These findings suggest potential therapeutic applications in stroke prevention and treatment, further highlighting the diverse pharmacological benefits of N-(2-methoxypyrimidin-5-yl)cinnamamide and its derivatives (Zhong et al., 2018).

properties

IUPAC Name

(E)-N-(2-methoxypyrimidin-5-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-19-14-15-9-12(10-16-14)17-13(18)8-7-11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHYPZPWLGVOLC-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=N1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxypyrimidin-5-yl)cinnamamide

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